6-(4-Chlorophenyl)pyran-2-one
Overview
Description
6-(4-Chlorophenyl)pyran-2-one is a heterocyclic compound featuring a six-membered oxygen-containing ring with a chlorophenyl group attached at the sixth position. This compound is part of the pyran family, which is known for its diverse biological and pharmaceutical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)pyran-2-one typically involves multicomponent reactions (MCRs) due to their efficiency and atom economy. One common method is the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, and acid-base catalysis . The reaction conditions often include mild temperatures and environmentally friendly solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale MCRs using continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and reusable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chlorophenyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6-(4-Chlorophenyl)pyran-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)pyran-2-one involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s electrophilic sites (C-2, C-4, and C-6 positions) are susceptible to nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules . This interaction can inhibit enzyme activity or modulate receptor function, resulting in its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Pyrone: Another six-membered oxygen-containing ring compound with similar reactivity.
4-Chlorophenyl derivatives: Compounds with a chlorophenyl group attached to different heterocyclic rings, such as pyrimidines and quinolines.
Uniqueness
6-(4-Chlorophenyl)pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyran ring and a chlorophenyl group makes it particularly versatile in various chemical reactions and applications .
Properties
IUPAC Name |
6-(4-chlorophenyl)pyran-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-9-6-4-8(5-7-9)10-2-1-3-11(13)14-10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJFGMLCKZHERZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC(=C1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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